molecular formula C24H22N2O6 B14137542 2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 1209713-02-9

2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B14137542
CAS No.: 1209713-02-9
M. Wt: 434.4 g/mol
InChI Key: BBNPRKUSZIOHCM-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that features a dibenzo[b,f][1,4]oxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the dibenzo[b,f][1,4]oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trimethoxybenzamide moiety: This step involves the reaction of the dibenzo[b,f][1,4]oxazepine intermediate with 2,3,4-trimethoxybenzoic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Biological Research: The compound is used to investigate cellular pathways and molecular targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
  • 3,4,5-trimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Uniqueness

2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1209713-02-9

Molecular Formula

C24H22N2O6

Molecular Weight

434.4 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide

InChI

InChI=1S/C24H22N2O6/c1-13-5-8-19-17(11-13)26-24(28)16-12-14(6-9-18(16)32-19)25-23(27)15-7-10-20(29-2)22(31-4)21(15)30-3/h5-12H,1-4H3,(H,25,27)(H,26,28)

InChI Key

BBNPRKUSZIOHCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)N2

Origin of Product

United States

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